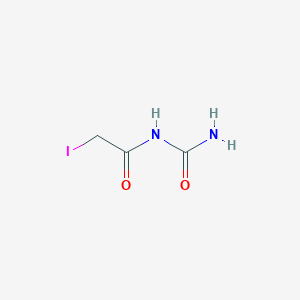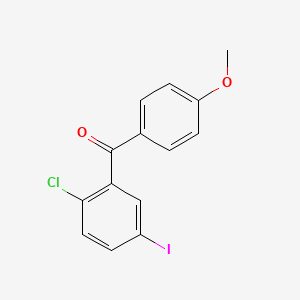![molecular formula C9H15ClN2O3 B8752156 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B8752156.png)
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Aqueous sodium hydroxide for hydroxide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar structure but lacks the hydrochloride component.
8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane: Contains a methoxy group instead of a hydroxy group
Uniqueness
2-hydroxy-8-methyl-2,8-diazaspiro[45]decane-1,3-dione;hydrochloride is unique due to its specific spiro structure and the presence of both hydroxy and hydrochloride groups
Properties
Molecular Formula |
C9H15ClN2O3 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C9H14N2O3.ClH/c1-10-4-2-9(3-5-10)6-7(12)11(14)8(9)13;/h14H,2-6H2,1H3;1H |
InChI Key |
ZHABPKWMZOVBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)N(C2=O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Benzyloxy)-5-bromoimidazo[1,2-a]pyridine](/img/structure/B8752080.png)
![7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine](/img/structure/B8752095.png)

![1H-1,2,4-Triazol-3-amine, 1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8752113.png)









![5-[3-(trifluoromethyl)phenyl]-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8752174.png)
